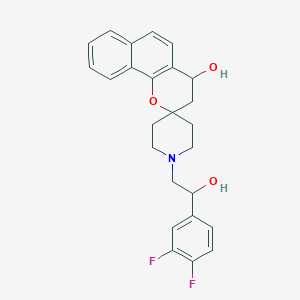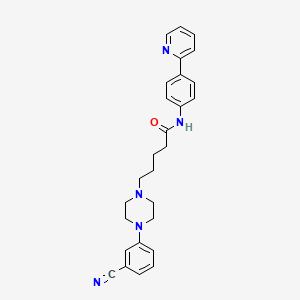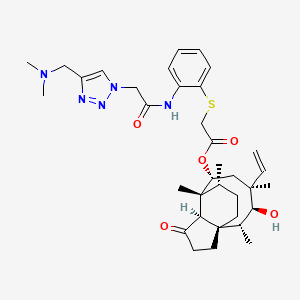![molecular formula C20H23N3O2 B12410828 1-(4-Methoxyphenyl)-4-[(2-methyl-5-propan-2-ylphenoxy)methyl]triazole](/img/structure/B12410828.png)
1-(4-Methoxyphenyl)-4-[(2-methyl-5-propan-2-ylphenoxy)methyl]triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxyphenyl)-4-[(2-methyl-5-propan-2-ylphenoxy)methyl]triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a methoxyphenyl group and a phenoxy group substituted with methyl and isopropyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-4-[(2-methyl-5-propan-2-ylphenoxy)methyl]triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkynes or nitriles.
Substitution Reactions: The methoxyphenyl and phenoxy groups are introduced through nucleophilic substitution reactions, often using corresponding halides or sulfonates.
Final Assembly: The final compound is assembled by linking the triazole ring with the substituted phenoxy group through a methylene bridge.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
1-(4-Methoxyphenyl)-4-[(2-methyl-5-propan-2-ylphenoxy)methyl]triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, or other strong oxidizers.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution Reagents: Halides, sulfonates, or other electrophiles/nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. Common products include hydroxylated derivatives, amines, and various substituted triazoles.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-(4-Methoxyphenyl)-4-[(2-methyl-5-propan-2-ylphenoxy)methyl]triazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition or Activation: Binding to active sites of enzymes or receptors, leading to inhibition or activation of their functions.
Signal Transduction Pathways: Modulating signal transduction pathways, affecting cellular processes such as proliferation, apoptosis, or differentiation.
類似化合物との比較
Similar Compounds
1-(4-Methoxyphenyl)-4-[(2-methylphenoxy)methyl]triazole: Lacks the isopropyl group, leading to different chemical and biological properties.
1-(4-Methoxyphenyl)-4-[(2-methyl-5-ethylphenoxy)methyl]triazole: Contains an ethyl group instead of an isopropyl group, affecting its reactivity and interactions.
Uniqueness
1-(4-Methoxyphenyl)-4-[(2-methyl-5-propan-2-ylphenoxy)methyl]triazole is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C20H23N3O2 |
|---|---|
分子量 |
337.4 g/mol |
IUPAC名 |
1-(4-methoxyphenyl)-4-[(2-methyl-5-propan-2-ylphenoxy)methyl]triazole |
InChI |
InChI=1S/C20H23N3O2/c1-14(2)16-6-5-15(3)20(11-16)25-13-17-12-23(22-21-17)18-7-9-19(24-4)10-8-18/h5-12,14H,13H2,1-4H3 |
InChIキー |
ISFDLMZYLHSBMQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(C)C)OCC2=CN(N=N2)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


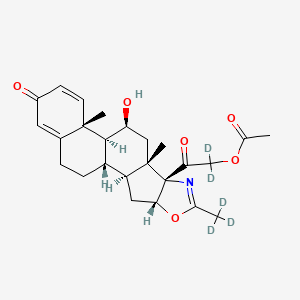
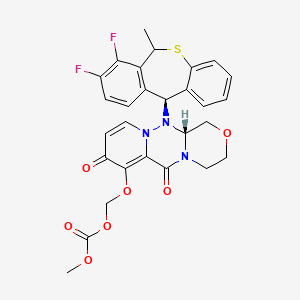
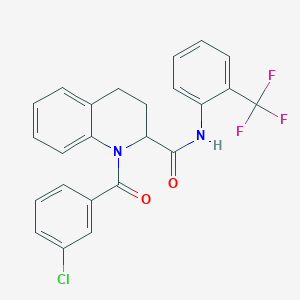
![3-[4-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)phenyl]-1,1-dimethylurea](/img/structure/B12410768.png)
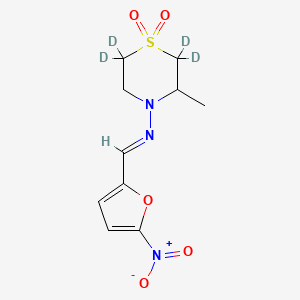
![3,6-Dideuterio-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12410776.png)
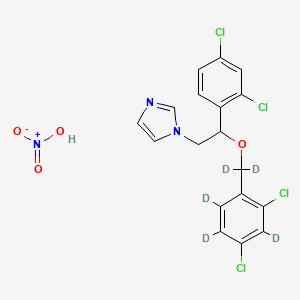
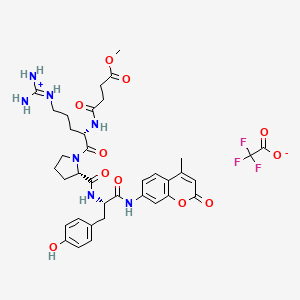
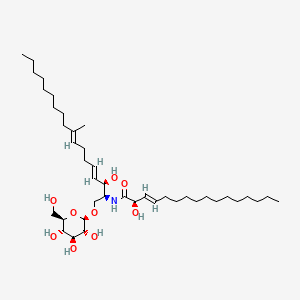
![(2R,4R,5R)-2-[2-chloro-6-[(4-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12410797.png)
